Methylcyanamide
Overview
Description
Synthesis Analysis
The synthesis of cyanamides, including methylcyanamide, has diversified significantly in recent years . A general method for the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy has been described . This method is convenient, eco-friendly, and yields high amounts of substituted cyanamide and functional disulfanes in a one-pot procedure from readily available starting materials .Molecular Structure Analysis
The molecular structure of methylcyanamide is characterized by a unique NCN connectivity . The compound has a molecular weight of 56.07 g/mol . The InChI string for methylcyanamide is InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3 .Chemical Reactions Analysis
Cyanamides, including methylcyanamide, have found applications in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .Physical And Chemical Properties Analysis
Methylcyanamide has a density of 0.9±0.1 g/cm3, a boiling point of 38.8±23.0 °C at 760 mmHg, and a vapor pressure of 450.8±0.1 mmHg at 25°C . It has a molar refractivity of 14.8±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 63.7±3.0 cm3 .Scientific Research Applications
Toxicity Studies
Methylcyanamide has been studied for its toxicity and potential health effects. In one study, methylene bis(thiocyanate), a compound related to methylcyanamide, was found to be used as a biocide in various applications, such as in water cooling systems and paper mills. The study focused on its potential for human exposure and the interest in organothiocyanates as a chemical class, revealing toxic effects consistent with an irritant chemical and the release of cyanide at higher dose levels (Burka, 1993).
Genetic Toxicity
Research on methyl isocyanate (MIC), a related compound, indicates its capacity to affect chromosome structure but not to induce gene mutations. In vitro tests showed that MIC's induction of chromosomal effects is not dependent on an exogenous source of metabolism, suggesting its genetic toxicity might be due to binding to nuclear proteins rather than DNA (Shelby et al., 1987).
Biomedical Research
A study on the interaction of dimethylcyanamide with ethanol in rats revealed insights into its potential biochemical pathways, suggesting a mechanism where dimethylcyanamide might promote cell cycle arrest and apoptosis in cultured mammalian cells, indicative of causing genetic alterations (Shirota et al., 1982).
Occupational Health
Research on biomonitoring for occupational exposure to diisocyanates, which includes methyl isocyanate, highlights the need for specific biomarkers and a harmonized approach to assessing workplace exposure, underscoring the significance of isocyanates as a health hazard in industrial settings (Scholten et al., 2020).
Cellular Response in Cultured Mammalian Cells
A study investigated the cellular DNA damage response in mammalian cells exposed to methyl isocyanate. It was found that methyl isocyanate negatively regulated the DNA damage response pathway, leading to cell cycle arrest and apoptosis, suggestive of genetic alterations (Mishra et al., 2009).
Environmental and Industrial Applications
There is research on alternatives to methyl bromide, a related compound to methyl isocyanate, for pest and pathogen control in agriculture. This indicates a potential environmental application of methylcyanamide-related compounds in sustainable agricultural practices (Schneider et al., 2003).
Future Directions
The use and application of substituted cyanamides in synthetic chemistry have increased significantly in recent years, along with the development of more sustainable and robust synthetic routes to these compounds . Future research may focus on further optimizing these synthetic routes and exploring new applications of these compounds in various fields of chemistry .
properties
IUPAC Name |
methylcyanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLITRXWHZUNCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004677 | |
Record name | Methylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylcyanamide | |
CAS RN |
84406-63-3 | |
Record name | Methylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.